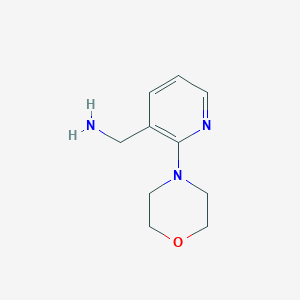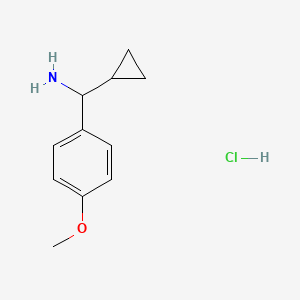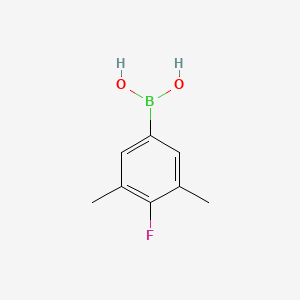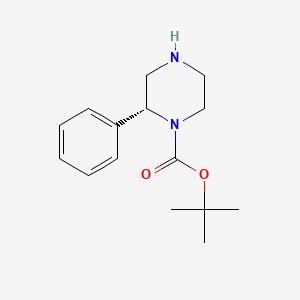
Cerium(3+);trisulfate;hydrate
Overview
Description
Cerium(3+);trisulfate;hydrate, also known as cerium(III) sulfate hydrate, is an inorganic compound with the chemical formula Ce2(SO4)3·xH2O. It is a yellow solid that is moderately soluble in water and acids. Cerium is a rare earth element, and its compounds are known for their unique chemical properties and applications in various fields.
Mechanism of Action
Target of Action
Cerium(3+);trisulfate;hydrate, also known as Cerium(III)sulfatexhydrate, is a compound that primarily targets calcium-dependent physiological processes . This is due to the similarity between cerium and calcium, which allows cerium to replace calcium in biomolecules .
Mode of Action
This compound interacts with its targets by replacing calcium in biomolecules . This interaction results in changes in the physiological processes that are dependent on calcium .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in calcium-dependent physiological processes . These include processes involved in the blood clotting cascade as well as in neuronal and muscular functions .
Pharmacokinetics
It is known that the compound is a moderately water and acid soluble cerium source This suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with calcium-dependent physiological processes . By replacing calcium in biomolecules, this compound can affect these processes, potentially leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in low temperature geochemical environments, cerium commonly exists in both the trivalent cerous state (Ce 3+) and the tetravalent ceric state (Ce 4+) This unique stability could potentially influence the action of this compound
Biochemical Analysis
Biochemical Properties
Cerium(3+);trisulfate;hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating redox reactions and enhancing reaction rates. For instance, this compound can interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions, by providing a source of cerium ions that participate in electron transfer processes . These interactions are crucial for maintaining cellular redox balance and supporting metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as reactive oxygen species (ROS), which play a role in cell signaling and homeostasis. By modulating ROS levels, this compound can impact gene expression and cellular responses to oxidative stress. Additionally, it can influence cellular metabolism by affecting the activity of metabolic enzymes and altering metabolic fluxes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . These binding interactions can result in changes in gene expression and cellular responses, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation . Over time, the degradation products of this compound may exhibit different biochemical properties, potentially affecting long-term cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and supporting cellular function . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It can influence the activity of key metabolic enzymes, such as those involved in the tricarboxylic acid (TCA) cycle and glycolysis, by modulating their catalytic activity . These interactions can affect metabolic fluxes and alter metabolite levels, contributing to its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular regions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are crucial for its role in modulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium(3+);trisulfate;hydrate can be synthesized through the reaction of cerium(III) oxide or cerium(III) carbonate with sulfuric acid. The reaction typically involves dissolving cerium(III) oxide or cerium(III) carbonate in sulfuric acid, followed by crystallization to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cerium(III) oxide with sulfuric acid in large reactors. The reaction mixture is then subjected to filtration and crystallization processes to obtain the pure hydrate form. The industrial production process is designed to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Cerium(3+);trisulfate;hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) in the presence of strong oxidizing agents.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents such as sulfur dioxide.
Substitution: Cerium(III) can participate in substitution reactions where sulfate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sulfur dioxide or hydrogen gas.
Substitution: Reactions with other anions like chloride or nitrate under controlled pH and temperature conditions.
Major Products Formed:
Oxidation: Cerium(IV) sulfate.
Reduction: Cerium(III) sulfate.
Substitution: Cerium(III) chloride or cerium(III) nitrate
Scientific Research Applications
Cerium(3+);trisulfate;hydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of glass and ceramics, as well as in the polishing of optical lenses. .
Comparison with Similar Compounds
Cerium(IV) sulfate: A compound where cerium is in the +4 oxidation state, known for its strong oxidizing properties.
Cerium(III) nitrate: Another cerium(III) compound, commonly used in various chemical and industrial applications.
Neodymium(III) sulfate: A similar rare earth sulfate compound with distinct chemical properties.
Comparison: Cerium(3+);trisulfate;hydrate is unique due to its ability to easily switch between cerium(III) and cerium(IV) states, making it highly versatile in redox reactions. This property distinguishes it from other similar compounds, which may not exhibit the same level of redox flexibility. Additionally, its moderate solubility in water and acids makes it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
cerium(3+);trisulfate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ce.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVSNHQGJGJMHA-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ce2H2O13S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583430 | |
| Record name | Cerium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-47-5 | |
| Record name | Cerium(3+) sulfate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)










